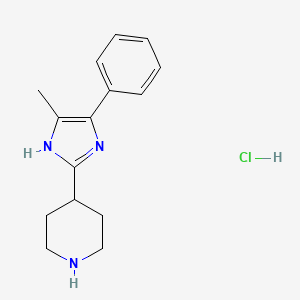
4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Vorbereitungsmethoden
The synthesis of 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride involves several steps. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups, including arylhalides and heterocycles . Industrial production methods often involve the use of cobalt, ruthenium, and nickel-based nanocatalysts for the hydrogenation of pyridine derivatives .
Analyse Chemischer Reaktionen
4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . Major products formed from these reactions include disubstituted imidazoles and piperidinones .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . In medicine, it is being explored for its potential use in the treatment of various diseases, including rheumatoid arthritis, Hodgkin’s disease, and protozoal infections . In industry, it is used in the development of dyes for solar cells and other optical applications .
Wirkmechanismus
The mechanism of action of 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, leading to its broad range of biological activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride is unique due to its specific structure and the presence of both imidazole and piperidine moieties. Similar compounds include clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole . These compounds also contain imidazole rings and exhibit a range of biological activities, but their specific structures and properties differ from those of this compound .
Eigenschaften
Molekularformel |
C15H20ClN3 |
|---|---|
Molekulargewicht |
277.79 g/mol |
IUPAC-Name |
4-(5-methyl-4-phenyl-1H-imidazol-2-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H19N3.ClH/c1-11-14(12-5-3-2-4-6-12)18-15(17-11)13-7-9-16-10-8-13;/h2-6,13,16H,7-10H2,1H3,(H,17,18);1H |
InChI-Schlüssel |
TYFALBXZYCMKHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N1)C2CCNCC2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13219843.png)



![Butyl[1-(3-chlorophenyl)ethyl]amine](/img/structure/B13219862.png)
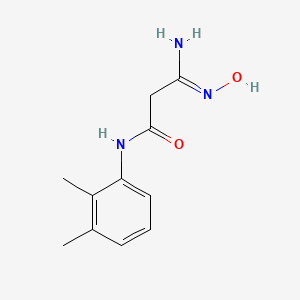
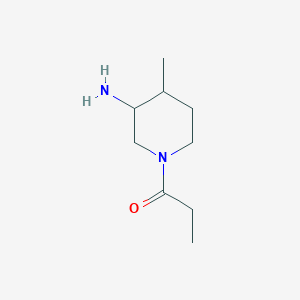
![2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B13219891.png)
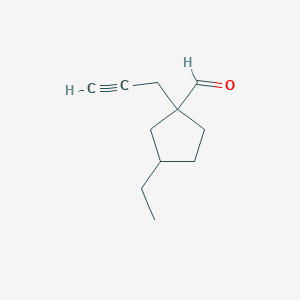
![1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13219903.png)
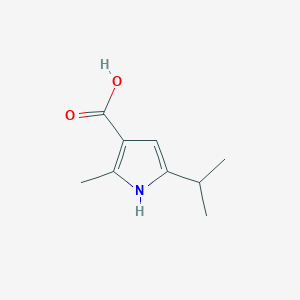

![3-[(3-Phenylpropyl)amino]propan-1-ol](/img/structure/B13219928.png)
![tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate](/img/structure/B13219932.png)
